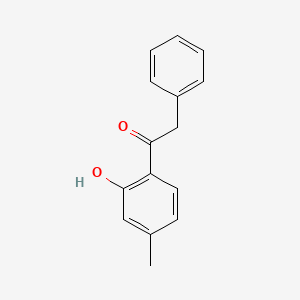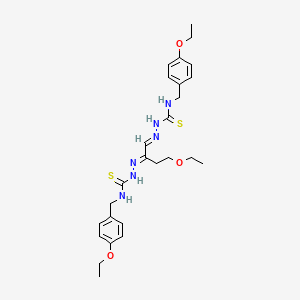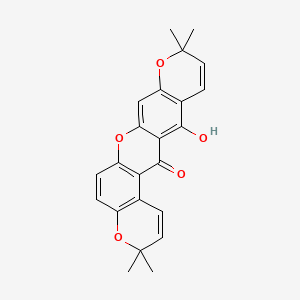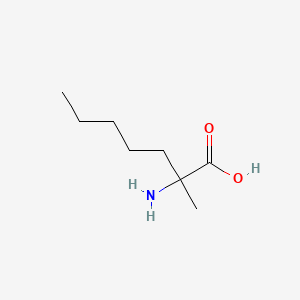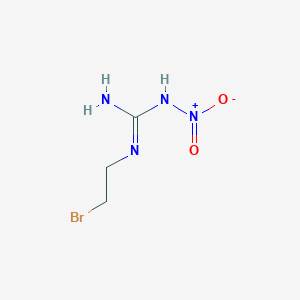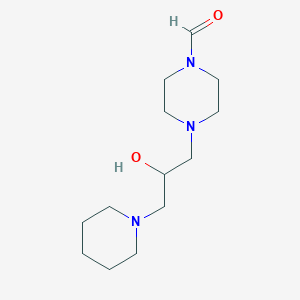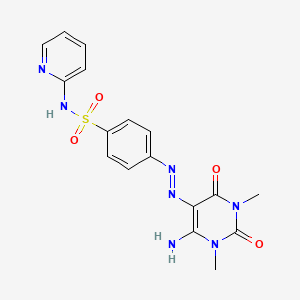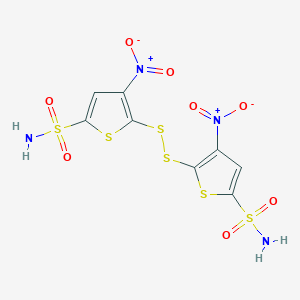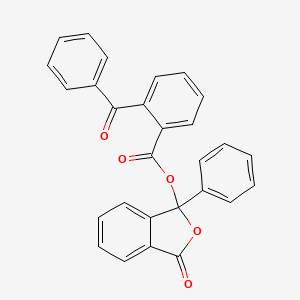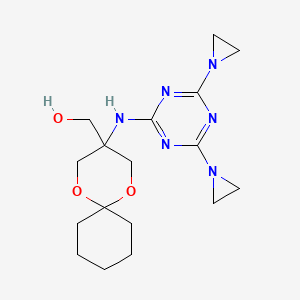
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol: is an organic compound that features a morpholine ring, a phenylthio group, and a propanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Formation of the Propanol Moiety: The final step involves the addition of the propanol moiety through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylthio group can be reduced to a phenyl group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted morpholine derivatives.
科学研究应用
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its effects on cellular processes and potential therapeutic benefits.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenylthio group are key functional groups that enable binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-butanol: Similar structure but with a butanol moiety instead of propanol.
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-ethanol: Similar structure but with an ethanol moiety instead of propanol.
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-methanol: Similar structure but with a methanol moiety instead of propanol.
Uniqueness
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanol moiety, in particular, influences its solubility, reactivity, and potential interactions with biological targets, distinguishing it from similar compounds with different alkyl chain lengths.
属性
CAS 编号 |
6317-79-9 |
|---|---|
分子式 |
C19H23NO2S |
分子量 |
329.5 g/mol |
IUPAC 名称 |
3-morpholin-4-yl-1-(4-phenylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C19H23NO2S/c21-19(10-11-20-12-14-22-15-13-20)16-6-8-18(9-7-16)23-17-4-2-1-3-5-17/h1-9,19,21H,10-15H2 |
InChI 键 |
AZTRQXRPMSNRGO-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCC(C2=CC=C(C=C2)SC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


